Cas no 130288-32-3 (tert-butyl N-(2-oxothiolan-3-yl)carbamate)

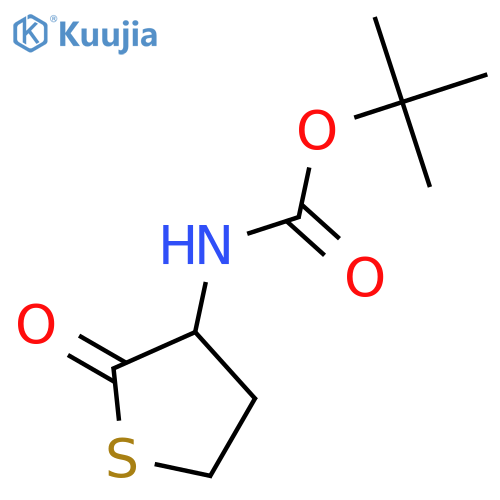

130288-32-3 structure

商品名:tert-butyl N-(2-oxothiolan-3-yl)carbamate

CAS番号:130288-32-3

MF:C9H15NO3S

メガワット:217.285301446915

MDL:MFCD24465916

CID:2110404

PubChem ID:14857951

tert-butyl N-(2-oxothiolan-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-oxo-tetrahydrothiophen-3-ylcarbamate

- tert-butyl N-(2-oxothiolan-3-yl)carbamate

- Z1508687781

- 3-(Boc-amino)dihydrothiophen-2(3H)-one

- tert-Butyl(2-oxotetrahydrothiophen-3-yl)carbamate

- MFCD24465916

- AKOS027255765

- Carbamic acid, N-(tetrahydro-2-oxo-3-thienyl)-, 1,1-dimethylethyl ester

- DB-299084

- EN300-7493732

- DTXSID60564759

- SY125510

- 130288-32-3

- tert-Butyl (2-oxothiolan-3-yl)carbamate

- 3-(Boc-amino)-2-oxothiolane

- CS-0038872

- t-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

- AS-72800

- tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

- SCHEMBL5062894

- IXUYHRLEDLSFSX-UHFFFAOYSA-N

- W11165

- [(3R)-Tetrahydro-2-oxo-3-thienyl]carbamic Acid 1,1-Dimethylethyl Ester

- FFA28832

-

- MDL: MFCD24465916

- インチ: InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)

- InChIKey: IXUYHRLEDLSFSX-UHFFFAOYSA-N

- ほほえんだ: O=C(OC(C)(C)C)NC(CCS1)C1=O

計算された属性

- せいみつぶんしりょう: 217.07726451g/mol

- どういたいしつりょう: 217.07726451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 80.7Ų

tert-butyl N-(2-oxothiolan-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T135965-50mg |

tert-butyl N-(2-oxothiolan-3-yl)carbamate |

130288-32-3 | 50mg |

$ 185.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D758841-1g |

Carbamic acid, N-(tetrahydro-2-oxo-3-thienyl)-, 1,1-dimethylethyl ester |

130288-32-3 | 95% | 1g |

$950 | 2024-06-08 | |

| Enamine | EN300-7493732-1.0g |

tert-butyl N-(2-oxothiolan-3-yl)carbamate |

130288-32-3 | 95.0% | 1.0g |

$355.0 | 2025-03-21 | |

| TRC | T135965-10mg |

tert-butyl N-(2-oxothiolan-3-yl)carbamate |

130288-32-3 | 10mg |

$ 50.00 | 2022-06-03 | ||

| TRC | T135965-100mg |

tert-butyl N-(2-oxothiolan-3-yl)carbamate |

130288-32-3 | 100mg |

$ 295.00 | 2022-06-03 | ||

| Chemenu | CM323756-1g |

tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate |

130288-32-3 | 95% | 1g |

$701 | 2021-08-18 | |

| Enamine | EN300-7493732-10.0g |

tert-butyl N-(2-oxothiolan-3-yl)carbamate |

130288-32-3 | 95.0% | 10.0g |

$1531.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109512-100mg |

1,1-Dimethylethyl N-(tetrahydro-2-oxo-3-thienyl)carbamate |

130288-32-3 | 95+% | 100mg |

¥1786.00 | 2024-08-09 | |

| 1PlusChem | 1P000UOM-250mg |

Carbamic acid, N-(tetrahydro-2-oxo-3-thienyl)-, 1,1-dimethylethyl ester |

130288-32-3 | 95% | 250mg |

$187.00 | 2025-02-18 | |

| eNovation Chemicals LLC | D758841-250mg |

Carbamic acid, N-(tetrahydro-2-oxo-3-thienyl)-, 1,1-dimethylethyl ester |

130288-32-3 | 95% | 250mg |

$235 | 2025-02-24 |

tert-butyl N-(2-oxothiolan-3-yl)carbamate 関連文献

-

Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

130288-32-3 (tert-butyl N-(2-oxothiolan-3-yl)carbamate) 関連製品

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:130288-32-3)tert-butyl N-(2-oxothiolan-3-yl)carbamate

清らかである:99%

はかる:1g

価格 ($):617.0